Technical Guide: 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one
Technical Guide: 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest searches, a specific CAS (Chemical Abstracts Service) number for 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one has not been publicly cataloged. This suggests the compound may be a novel chemical entity or not widely reported in the literature. The following guide is therefore based on established synthetic methodologies for structurally related compounds and provides a prospective framework for its synthesis, characterization, and potential applications.
Introduction
Substituted indanones are a significant class of compounds in medicinal chemistry and materials science. The indanone scaffold is a core structural motif in various biologically active molecules, exhibiting properties that include antiviral, anti-inflammatory, and neuroprotective effects[1]. The introduction of fluorine atoms into organic molecules is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity[2]. This guide focuses on the synthesis and potential properties of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one, a compound combining the indanone core with fluorine and methyl substitutions, making it a molecule of interest for further investigation.
Proposed Synthetic Pathway
A logical and efficient synthetic route to 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one involves a two-step process starting from the commercially available 4,6-Difluoro-2,3-dihydro-1H-inden-1-one (CAS: 162548-73-4). The proposed pathway consists of:
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Synthesis of 4,6-Difluoro-2,3-dihydro-1H-inden-1-one: This intermediate can be synthesized via an intramolecular Friedel-Crafts acylation of a suitable precursor derived from 1,3-difluorobenzene[3].
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α-Methylation: The subsequent step is the selective methylation at the α-position (C-2) of the indanone carbonyl group.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
The following are detailed, generalized experimental protocols for the key transformations in the proposed synthetic pathway.
3.1. Synthesis of 4,6-Difluoro-2,3-dihydro-1H-inden-1-one (Intermediate)
This procedure is based on the well-established intramolecular Friedel-Crafts acylation. The reaction involves the cyclization of 3-(3,5-difluorophenyl)propanoic acid, which can be prepared from 1,3-difluorobenzene.
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Materials: 3-(3,5-difluorophenyl)propanoic acid, polyphosphoric acid (PPA) or a Lewis acid such as AlCl₃, dichloromethane (anhydrous), ice, saturated sodium bicarbonate solution.
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Protocol (via PPA):
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In a round-bottom flask equipped with a mechanical stirrer, add 3-(3,5-difluorophenyl)propanoic acid (1.0 eq).
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Add polyphosphoric acid (10-20 eq by weight) to the flask.
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Heat the mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to quench the reaction.
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Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane (3 x volume).
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Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
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Filter the drying agent and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 4,6-Difluoro-2,3-dihydro-1H-inden-1-one[1].
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3.2. α-Methylation of 4,6-Difluoro-2,3-dihydro-1H-inden-1-one
This protocol describes the methylation at the C-2 position of the indanone ring.
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Materials: 4,6-Difluoro-2,3-dihydro-1H-inden-1-one, a suitable base (e.g., sodium hydride (NaH) or lithium diisopropylamide (LDA)), methyl iodide (CH₃I), anhydrous tetrahydrofuran (THF).
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Protocol:
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To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.
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Add the base (e.g., NaH, 1.2 eq) to the THF and cool the suspension to 0 °C in an ice bath.
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Dissolve 4,6-Difluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous THF and add it dropwise to the base suspension.
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Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the enolate.
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Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate or dichloromethane.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography to yield 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one.
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Data Presentation
Since no experimental data exists for the target compound, the following table presents known physical and chemical properties of the starting material and a closely related methylated analogue. These values can serve as an estimation for the target compound's properties.
| Property | 4,6-Difluoro-1-indanone | 2-Methyl-1-indanone | 4,6-Difluoro-2-methyl-1-indanone (Predicted) |
| CAS Number | 162548-73-4[1] | 17496-14-9 | Not Available |
| Molecular Formula | C₉H₆F₂O[1] | C₁₀H₁₀O | C₁₀H₈F₂O |
| Molecular Weight | 168.14 g/mol [1] | 146.19 g/mol | 182.17 g/mol |
| Boiling Point | Not Available[4] | 93-95 °C / 4 mmHg | Expected to be slightly higher than 2-methyl-1-indanone |
| Density | Not Available[4] | 1.064 g/mL at 25 °C | Expected to be higher than 2-methyl-1-indanone due to fluorine atoms |
Applications in Drug Development
The incorporation of fluorine atoms and a methyl group into the indanone scaffold can significantly influence its biological activity.
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Metabolic Stability: The presence of fluorine atoms often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.
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Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes.
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Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.
Indanone derivatives have been investigated for a wide range of therapeutic areas, and this novel difluorinated and methylated analogue could be a valuable building block for creating new chemical entities with improved pharmacological profiles.
Visualization of Key Concepts
The synthesis of fluorinated aromatic compounds often relies on electrophilic fluorinating agents. Many of these reagents are based on an N-F bond, which acts as the source of the electrophilic fluorine.
Caption: General structure and examples of N-F electrophilic fluorinating agents.
